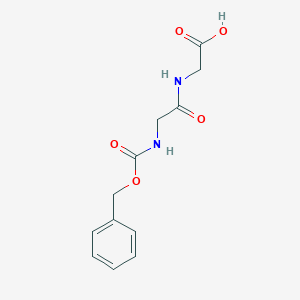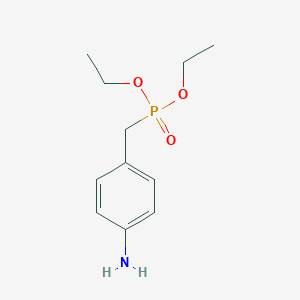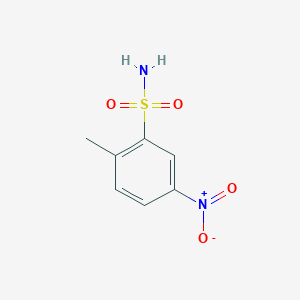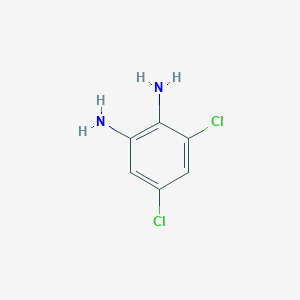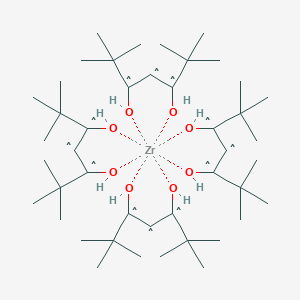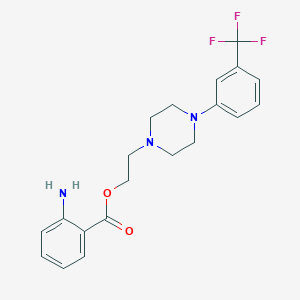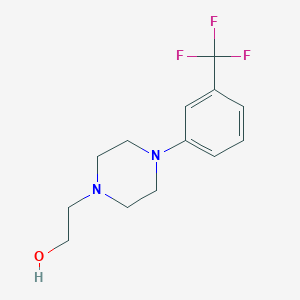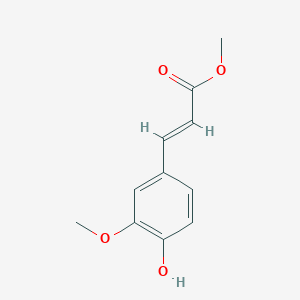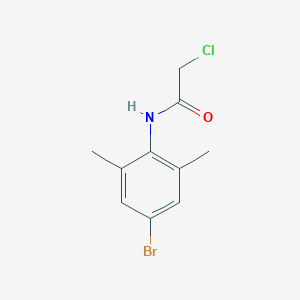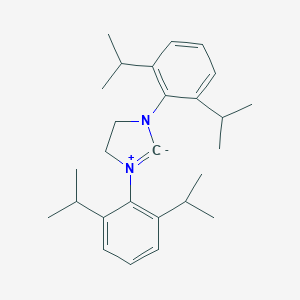![molecular formula C26H16 B103953 7-Phenylbenzo[k]fluoranthene CAS No. 17580-25-5](/img/structure/B103953.png)
7-Phenylbenzo[k]fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenylbenzo[k]fluoranthene (7-PB) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-PB is also used as a model compound for studying the mechanisms of PAH-induced carcinogenesis.
作用機序
The mechanism of action of 7-Phenylbenzo[k]fluoranthene involves the formation of DNA adducts, which can lead to mutations and ultimately cancer. The highly reactive metabolites of 7-Phenylbenzo[k]fluoranthene can react with DNA to form covalent bonds, which can cause distortions in the DNA structure and interfere with DNA replication and repair. The formation of DNA adducts can also lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to uncontrolled cell growth and proliferation.
生化学的および生理学的効果
The biochemical and physiological effects of 7-Phenylbenzo[k]fluoranthene include DNA damage, oxidative stress, inflammation, and cell proliferation. 7-Phenylbenzo[k]fluoranthene can cause DNA damage by forming covalent adducts with DNA, leading to mutations and chromosomal aberrations. Additionally, 7-Phenylbenzo[k]fluoranthene can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. The inflammatory response to 7-Phenylbenzo[k]fluoranthene exposure can also contribute to carcinogenesis by promoting cell proliferation and inhibiting apoptosis.
実験室実験の利点と制限
The advantages of using 7-Phenylbenzo[k]fluoranthene in lab experiments include its potency as a carcinogen and mutagen, its well-characterized mechanism of action, and its ability to induce DNA adducts. These properties make 7-Phenylbenzo[k]fluoranthene a valuable tool for studying the mechanisms of PAH-induced carcinogenesis. However, the limitations of using 7-Phenylbenzo[k]fluoranthene include its toxicity, which can pose a risk to researchers, and its limited solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
For research on 7-Phenylbenzo[k]fluoranthene include investigating the role of epigenetic modifications in PAH-induced carcinogenesis, developing new methods for detecting and quantifying DNA adducts, and exploring the potential of 7-Phenylbenzo[k]fluoranthene as a therapeutic target for cancer treatment. Additionally, further research is needed to understand the effects of 7-Phenylbenzo[k]fluoranthene on different cell types and in different organs, as well as the potential for synergistic effects with other environmental toxins. Overall, the study of 7-Phenylbenzo[k]fluoranthene and other PAHs will continue to be an important area of research for understanding the mechanisms of environmental carcinogenesis and developing strategies for cancer prevention and treatment.
合成法
The synthesis of 7-Phenylbenzo[k]fluoranthene involves the condensation of phenylacetylene with 1,2-benzanthracene in the presence of a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a cycloheptatriene intermediate, which is then aromatized to form the final product. The yield of 7-Phenylbenzo[k]fluoranthene can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
科学的研究の応用
7-Phenylbenzo[k]fluoranthene is widely used in scientific research as a model compound for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and its effects on human health have been extensively studied. 7-Phenylbenzo[k]fluoranthene has also been used to study the effects of PAHs on gene expression, DNA damage, and cell proliferation. Additionally, 7-Phenylbenzo[k]fluoranthene has been used to investigate the role of oxidative stress in PAH-induced carcinogenesis.
特性
CAS番号 |
17580-25-5 |
|---|---|
製品名 |
7-Phenylbenzo[k]fluoranthene |
分子式 |
C26H16 |
分子量 |
328.4 g/mol |
IUPAC名 |
7-phenylbenzo[k]fluoranthene |
InChI |
InChI=1S/C26H16/c1-2-8-18(9-3-1)25-20-13-5-4-10-19(20)16-23-21-14-6-11-17-12-7-15-22(24(17)21)26(23)25/h1-16H |
InChIキー |
YPVUBJPBXOIKJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=CC6=CC=CC=C62 |
同義語 |
7-Phenylbenzo[k]fluoranthene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
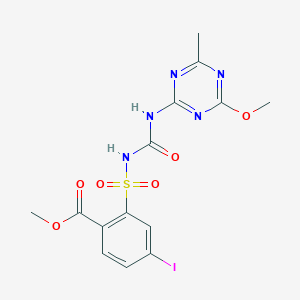
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
